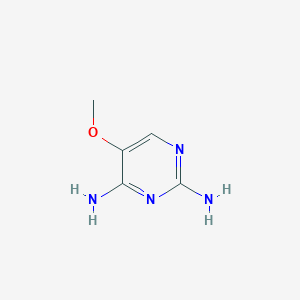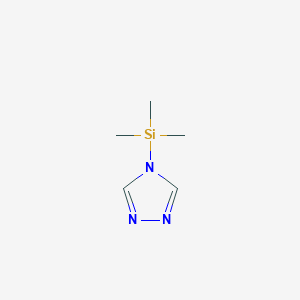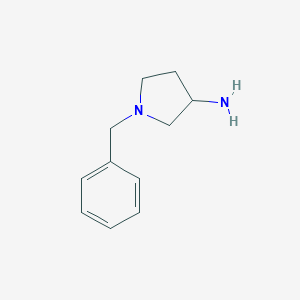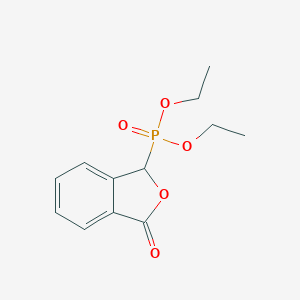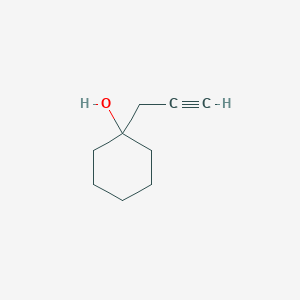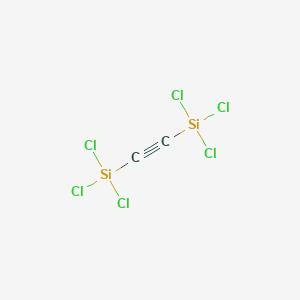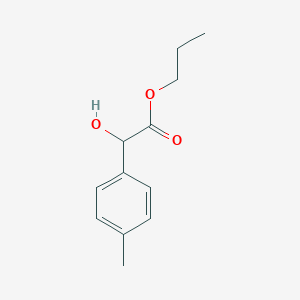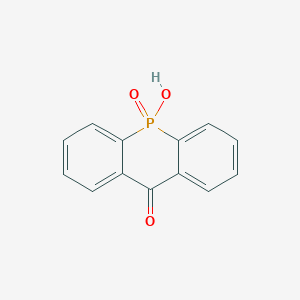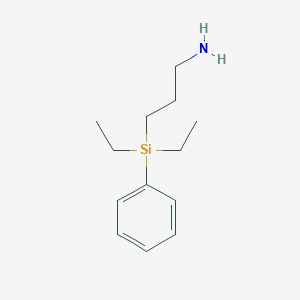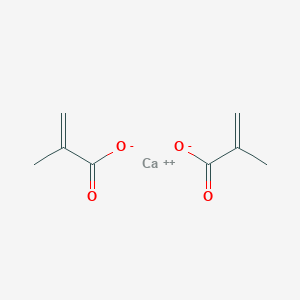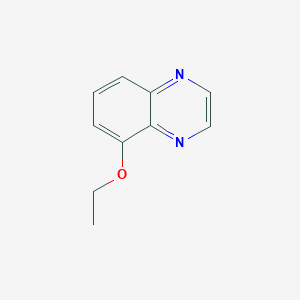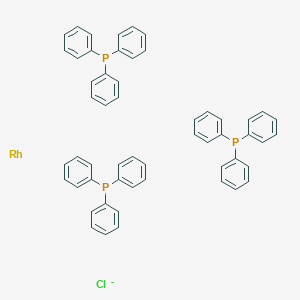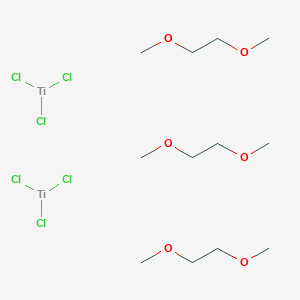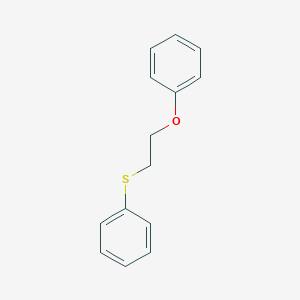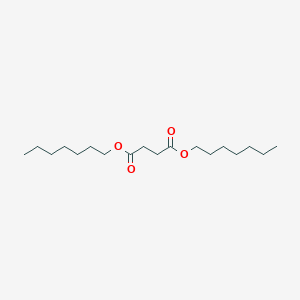
Diheptyl succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diheptyl succinate is a chemical compound that belongs to the class of aliphatic diesters. It is commonly used in scientific research as a solvent, plasticizer, and emollient.
Applications De Recherche Scientifique
Diheptyl succinate has a wide range of applications in scientific research. It is used as a solvent for the preparation of various chemical compounds such as resins, polymers, and adhesives. It is also used as a plasticizer in the production of PVC and other polymers. Additionally, diheptyl succinate is used as an emollient in the cosmetic industry.
Mécanisme D'action
The mechanism of action of diheptyl succinate is not well understood. However, it is believed to act as a plasticizer by reducing the intermolecular forces between polymer chains, thereby increasing the flexibility and durability of the polymer. It is also believed to act as a solvent by dissolving the polymer chains and facilitating their reaction.
Effets Biochimiques Et Physiologiques
Diheptyl succinate has no known biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
Diheptyl succinate has several advantages and limitations for lab experiments. Its high boiling point and low viscosity make it an ideal solvent for high-temperature reactions. It is also non-toxic and non-carcinogenic, making it safe to handle. However, its low solubility in water and some organic solvents limits its use in certain experiments.
Orientations Futures
There are several future directions for the use of diheptyl succinate in scientific research. One potential application is in the production of biodegradable polymers. Diheptyl succinate can be used as a plasticizer for biodegradable polymers such as polylactic acid, making them more flexible and durable. Another potential application is in the development of new solvents for high-temperature reactions. Diheptyl succinate can be modified to improve its solubility and reactivity, making it more versatile in a wider range of experiments.
Conclusion:
In conclusion, diheptyl succinate is a versatile compound with a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of diheptyl succinate in various fields of science.
Méthodes De Synthèse
Diheptyl succinate can be synthesized by the esterification reaction between heptanol and succinic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The product is then purified by distillation and recrystallization.
Propriétés
Numéro CAS |
15872-89-6 |
|---|---|
Nom du produit |
Diheptyl succinate |
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
diheptyl butanedioate |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-15-21-17(19)13-14-18(20)22-16-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
PBZAGXRVDLNBCJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)CCC(=O)OCCCCCCC |
SMILES canonique |
CCCCCCCOC(=O)CCC(=O)OCCCCCCC |
Autres numéros CAS |
15872-89-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



